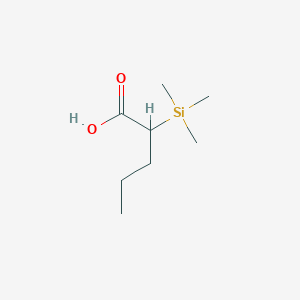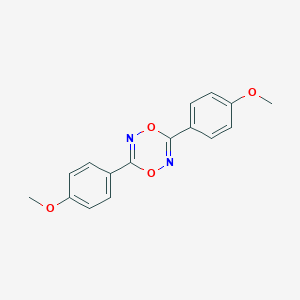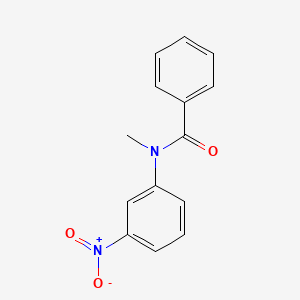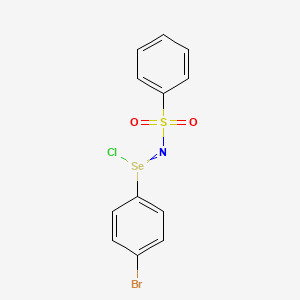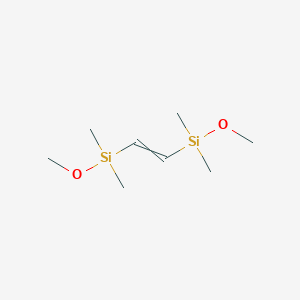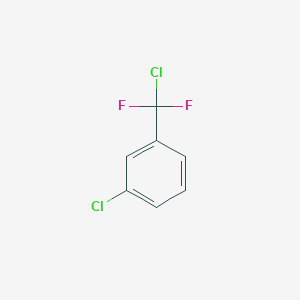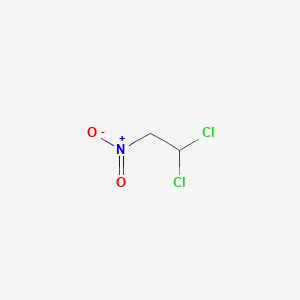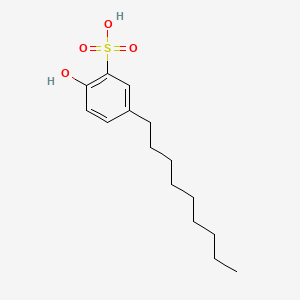
2-Hydroxy-5-nonylbenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-nonylbenzenesulfonic acid is an organic compound belonging to the class of hydroxybenzenesulfonic acids. It is characterized by a benzene ring substituted with a hydroxyl group at the second position and a nonyl group at the fifth position, along with a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nonylbenzenesulfonic acid typically involves the sulfonation of 2-hydroxy-5-nonylbenzene. The reaction is carried out using sulfur trioxide (SO₃) in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process.
Industrial Production Methods
In industrial settings, the production of 2-hydroxy-5-nonylbenzenesulfonic acid is scaled up using continuous flow reactors. This method ensures consistent product quality and efficient heat management. The raw materials, including 2-hydroxy-5-nonylbenzene and sulfur trioxide, are fed into the reactor, and the product is continuously collected and purified.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-nonylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-5-nonylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and other biological molecules due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-nonylbenzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, including emulsification, solubilization, and dispersion of compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-methylbenzenesulfonic acid
- 2-Hydroxy-5-ethylbenzenesulfonic acid
- 2-Hydroxy-5-propylbenzenesulfonic acid
Uniqueness
2-Hydroxy-5-nonylbenzenesulfonic acid is unique due to its longer nonyl chain, which enhances its hydrophobic interactions compared to shorter alkyl chain derivatives. This makes it particularly effective in applications requiring strong surfactant properties.
Propriétés
Numéro CAS |
56396-93-1 |
|---|---|
Formule moléculaire |
C15H24O4S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-hydroxy-5-nonylbenzenesulfonic acid |
InChI |
InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(12-13)20(17,18)19/h10-12,16H,2-9H2,1H3,(H,17,18,19) |
Clé InChI |
DMXYMVLXLNDNRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



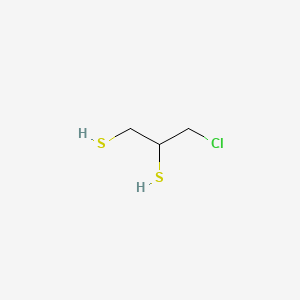
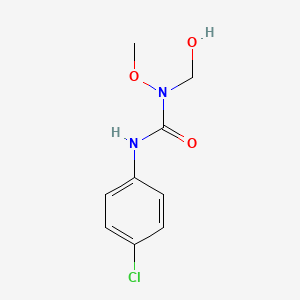
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
